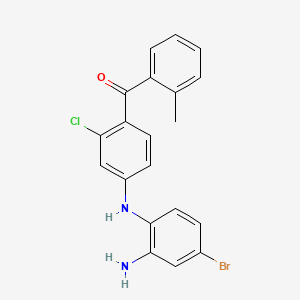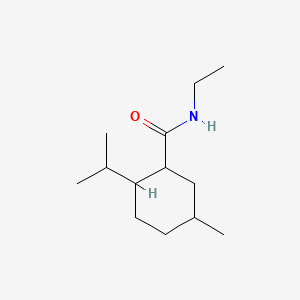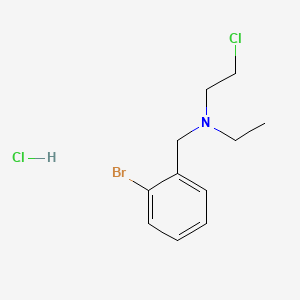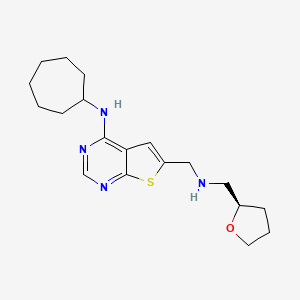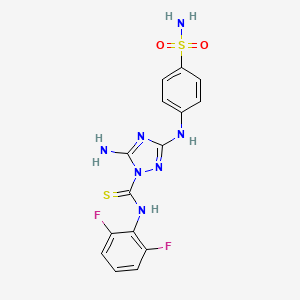
Cdk1/2阻害剤III
概要
説明
科学的研究の応用
K-00546 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in cell biology research to investigate cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
K-00546は、細胞周期進行に不可欠なサイクリン依存性キナーゼ1およびサイクリン依存性キナーゼ2を阻害することで、その効果を発揮します。これらのキナーゼのATP結合部位に結合し、それらの活性化とそれに続く標的タンパク質のリン酸化を阻止します。 これにより、癌細胞の細胞周期停止とアポトーシスが起こります .
類似化合物の比較
類似化合物
ロスコビチン: 同様の作用機序を持つ別のサイクリン依存性キナーゼ阻害剤。
フラボピリドール: 抗増殖活性を有する、広域スペクトルのサイクリン依存性キナーゼ阻害剤。
パルボシクリブ: サイクリン依存性キナーゼ4およびサイクリン依存性キナーゼ6の選択的阻害剤.
K-00546の独自性
K-00546は、サイクリン依存性キナーゼ1およびサイクリン依存性キナーゼ2に対する高い効力と選択性により、独特です。 CDC2様キナーゼ1およびCDC2様キナーゼ3を含む複数のキナーゼを阻害する能力は、細胞周期調節の研究と新しい治療薬の開発に役立つツールとなっています .
生化学分析
Biochemical Properties
Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It interacts with these cyclin-dependent kinases (CDKs), which are key players in cell cycle regulation . The direct interaction of Cdk1/2 Inhibitor III with these CDKs influences the progression through G1 phase, transitions to S and G2 phase, and finally through mitosis (M) .
Cellular Effects
Cdk1/2 Inhibitor III has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of immune checkpoints and induce immunogenic cell death (ICD), thereby exerting a powerful anti-cancer effect .
Molecular Mechanism
The molecular mechanism of action of Cdk1/2 Inhibitor III involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This results in a block in the G1 phase of the cell cycle .
Metabolic Pathways
Cdk1/2 Inhibitor III is involved in the regulation of cell cycle transition, a key metabolic pathway . It interacts with cyclin-dependent kinases (CDKs), which are key players in this pathway .
Transport and Distribution
It is known that it is a cell-permeable compound , suggesting that it can freely cross cell membranes.
Subcellular Localization
Given its role as an inhibitor of cyclin-dependent kinases (CDKs), it is likely to be found in the cytoplasm where these kinases are typically located .
準備方法
合成経路と反応条件
K-00546の合成には、コア構造の調製から始まり、複数のステップが含まれます。コア構造はトリアゾール誘導体です反応条件には、通常、ジメチルスルホキシドなどの溶媒と、反応を促進する触媒の使用が含まれます .
工業的生産方法
K-00546の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収量と純度を最大化するために反応条件を最適化することが含まれます。これには、温度、圧力、反応時間を制御することが含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
K-00546は、次のようなさまざまな化学反応を受けます。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン、求核剤.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります .
科学研究への応用
K-00546は、科学研究において幅広い用途を持ち、以下が含まれます。
化学: サイクリン依存性キナーゼのメカニズムと細胞周期調節における役割を研究するためのツールとして使用されます。
生物学: 細胞生物学研究で、細胞周期進行とアポトーシスを調査するために使用されます。
医学: 抗増殖活性のために、癌治療の潜在的な治療薬として研究されています。
類似化合物との比較
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with antiproliferative activity.
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Uniqueness of K-00546
K-00546 is unique due to its high potency and selectivity for cyclin-dependent kinase 1 and cyclin-dependent kinase 2. Its ability to inhibit multiple kinases, including CDC2-like kinase 1 and CDC2-like kinase 3, makes it a valuable tool for studying cell cycle regulation and developing new therapeutic agents .
特性
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

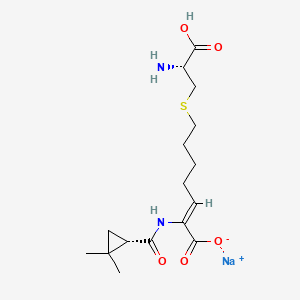
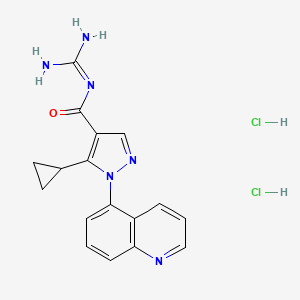
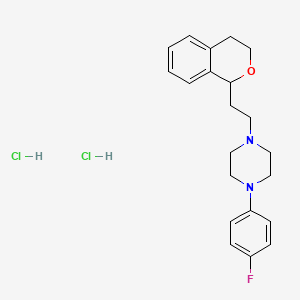
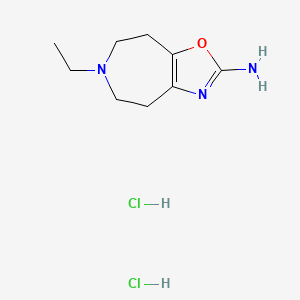
![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

